molecular formula C15H20N2O4 B14412968 N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid CAS No. 87482-22-2

N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid

Cat. No.: B14412968
CAS No.: 87482-22-2
M. Wt: 292.33 g/mol
InChI Key: QXOOKPHDXUNPCZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid is a compound that combines an indole derivative with oxalic acid. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine typically involves the alkylation of 4-methylindole with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.

Scientific Research Applications

N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of various receptors. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar indole structure.

    Serotonin: A neurotransmitter with an indole ring, similar in structure to N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine.

    Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.

Uniqueness

N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylaminoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

87482-22-2

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid

InChI

InChI=1S/C13H18N2.C2H2O4/c1-11-5-4-6-13-12(11)7-8-15(13)10-9-14(2)3;3-1(4)2(5)6/h4-8H,9-10H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

QXOOKPHDXUNPCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCN(C)C.C(=O)(C(=O)O)O

Origin of Product

United States

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